4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid
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Overview
Description
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the indole ring.
Bromination: The bromine atom is introduced at the 7-position through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions or with the help of a catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in studies involving indole-binding proteins or enzymes.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes that recognize the indole scaffold. The benzyloxy and bromine substituents can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding or ionic interactions, further modulating its activity.
Comparison with Similar Compounds
4-(Benzyloxy)-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 7-position.
7-Bromo-1H-indole-2-carboxylic acid: Lacks the benzyloxy group at the 4-position.
4-(Benzyloxy)-1H-indole: Lacks both the bromine atom and the carboxylic acid group.
Uniqueness: 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the benzyloxy group, bromine atom, and carboxylic acid group allows for diverse reactivity and potential interactions in various applications.
Properties
CAS No. |
290333-15-2 |
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Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.2 |
Purity |
95 |
Origin of Product |
United States |
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